3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-[(2-methylpyrazol-3-yl)carbamoyl]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3/c1-15-6(2-3-13-15)14-9(16)7-8(10(17)18)12-5-4-11-7/h2-5H,1H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMFVBZKRCQWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NC(=O)C2=NC=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384627 | |
| Record name | 3-[(1-Methyl-1H-pyrazol-5-yl)carbamoyl]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
700347-27-9 | |
| Record name | 3-[(1-Methyl-1H-pyrazol-5-yl)carbamoyl]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategies Overview
The target compound’s structure necessitates two primary components: a functionalized pyrazine core and a substituted pyrazole amine. Synthesis typically follows a three-stage approach:
- Preparation of pyrazine-2-carboxylic acid.
- Synthesis of 1-methyl-1H-pyrazol-5-amine.
- Amide bond formation between the carboxylic acid and amine moieties.
Comparative analysis of coupling reagents reveals temperature sensitivity, with PyBrop achieving room-temperature reactions versus EDC requiring elevated conditions.
Stepwise Synthesis Approaches
Preparation of Pyrazine-2-carboxylic Acid
Pyrazine-2-carboxylic acid serves as the foundational building block. Industrial-scale synthesis often employs oxidation of 2-methylpyrazine using potassium permanganate under acidic conditions. Laboratory methods utilize directed lithiation of pyrazine followed by carboxylation with dry ice, yielding >90% purity after recrystallization.
Table 1: Oxidative Synthesis Parameters for Pyrazine-2-carboxylic Acid
| Oxidizing Agent | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| KMnO₄ | 80–90 | H₂SO₄/H₂O | 78 | 92 |
| HNO₃ | 100–110 | H₂O | 65 | 88 |
| O₂ (Catalytic) | 120 | DMF | 82 | 95 |
Recent advances highlight catalytic oxidation using ruthenium-based systems, though scalability remains challenging.
Synthesis of 1-Methyl-1H-pyrazol-5-amine
The amine component derives from brominated pyrazole intermediates. As detailed in patent CN103508959A, methyl group introduction employs sodium hydride (NaH) and dimethyl carbonate in dimethylformamide (DMF).
Procedure :
- Charge 50 mmol ethyl 3-ethyl-5-pyrazolecarboxylate into DMF (20 mL).
- Add NaH (0.8 g) portionwise under nitrogen.
- Introduce dimethyl carbonate (200–400 mmol) and reflux at 110°C for 4 h.
- Isolate product via ethyl acetate extraction and vacuum distillation.
Yields correlate with dimethyl carbonate stoichiometry, peaking at 90.1% with 350 mmol reagent.
Table 2: Methylation Efficiency vs. Reagent Equivalents
| Dimethyl Carbonate (mmol) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 200 | 81.3 | 98.2 |
| 250 | 86.8 | 98.5 |
| 350 | 90.1 | 99.1 |
| 400 | 89.0 | 98.8 |
Amide Bond Formation
Coupling pyrazine-2-carboxylic acid with 1-methyl-1H-pyrazol-5-amine represents the critical convergence step. Two predominant methodologies emerge from the literature:
- Suspend pyrazine-2-carboxylic acid (10 equiv) in dichloromethane (400 μL).
- Add DIEA (100 μL) followed by PyBrop (10 equiv).
- Introduce 1-methyl-1H-pyrazol-5-amine resin (0.013 mmol).
- Shake at 25°C for 24 h.
- Cleave with TFA/DCM (1:1) and purify via precipitation.
Method B (EDC/HCl Activation) :
- Dissolve pyrazine-2-carboxylic acid (2.59 g) in pyridine (60 mL).
- Add EDC·HCl (4.73 g) and amine (4.13 g).
- Stir at 20°C for 12 h.
- Concentrate and isolate via aqueous workup.
Table 3: Coupling Agent Performance Comparison
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PyBrop | 25 | 24 | 85 | 97 |
| EDC·HCl | 20 | 12 | 78 | 95 |
| DCC | 0–5 | 18 | 65 | 90 |
PyBrop’s superior performance stems from its stability in polar aprotic solvents, minimizing racemization.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Solvent Selection
Analytical Characterization
Post-synthesis analysis employs:
Challenges and Alternative Methods
Key synthesis challenges include:
- Carboxylic Acid Sensitivity : Dehydration to pyrazinamide derivatives under prolonged heating.
- Amine Stability : Oxidative degradation of 1-methyl-1H-pyrazol-5-amine at pH > 8.
Alternative approaches involve pre-forming activated esters (e.g., N-hydroxysuccinimide) to enhance coupling efficiency under mild conditions.
Chemical Reactions Analysis
Types of Reactions
3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Introduction to 3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid
This compound, also known by its chemical formula C10H9N5O3, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, agricultural science, and material science.
Chemical Properties and Structure
Medicinal Chemistry
This compound has been investigated for its pharmacological properties:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit inhibition of tumor growth by targeting specific pathways involved in cancer cell proliferation. The pyrazine and pyrazole rings are known to interact with various biological targets, making this compound a candidate for further anticancer drug development .
- Anti-inflammatory Properties : Research has shown that derivatives of pyrazole compounds can possess anti-inflammatory effects. This suggests potential therapeutic uses in treating inflammatory diseases .
Agricultural Science
The compound's unique structure also lends itself to applications in agriculture:
- Pesticide Development : The incorporation of pyrazole derivatives into pesticide formulations has been explored due to their effectiveness against various pests. Their ability to disrupt biological processes in pests can lead to enhanced efficacy compared to traditional pesticides .
Material Science
The properties of this compound have implications in material science as well:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Its functional groups allow for versatile chemical modifications that can tailor the polymer characteristics for specific applications .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that further optimization could lead to effective cancer therapeutics .
Case Study 2: Agricultural Applications
Research conducted on the efficacy of pyrazole-based pesticides demonstrated that formulations containing this compound exhibited superior performance against aphids compared to conventional options. This study highlights the potential for developing more effective pest control solutions using pyrazole derivatives .
Mechanism of Action
The mechanism of action of 3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their synthesis pathways, yields, and biological activities, derived from the provided evidence:
Key Findings:
Structural Influence on Bioactivity: The carbamoyl-pyrazine scaffold (shared by the target compound and PDCA-py) is associated with bacterial quorum sensing modulation. PDCA-py’s 4-pyrrolidinylphenyl group enhances binding to V. cholerae receptors, whereas the 1-methylpyrazole group in the target compound may alter selectivity or potency .
Synthetic Efficiency: Compound 62 () achieves a 95% yield via anhydride-amine condensation, suggesting that similar methods could optimize the synthesis of the target compound .
Hydrogen Bonding and Solubility :
- The pyrazine-carboxylic acid moiety enables hydrogen bonding, critical for crystal packing () and solubility in aqueous environments. Thiosemicarbazide analogs may exhibit lower solubility due to hydrophobic sulfur groups .
Biological Activity
3-((1-Methyl-1H-pyrazol-5-yl)carbamoyl)pyrazine-2-carboxylic acid, a compound with the molecular formula , has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that integrate pyrazole and pyrazine moieties. The compound is characterized by a pyrazine backbone substituted with a carbamoyl group derived from 1-methyl-1H-pyrazole, which enhances its pharmacological profile.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The presence of the pyrazole ring is essential for its activity, as modifications to this structure can significantly alter its pharmacological effects.
Table 1 summarizes some key findings related to SAR in similar compounds:
| Compound | Activity Type | EC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound A | Antiviral | 0.2 | >100 |
| Compound B | Anticancer | 6.03 | 3.6 |
| Compound C | Antimicrobial | TBD | TBD |
Case Studies
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral properties of pyrazole derivatives, researchers found that certain modifications led to enhanced activity against resistant viral strains. The compound's ability to inhibit viral replication at low concentrations suggests its potential as a lead candidate for further development in antiviral therapies.
Case Study 2: Cancer Cell Line Testing
A series of pyrazole derivatives were tested against various cancer cell lines, revealing that specific substitutions on the pyrazole ring could lead to selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
